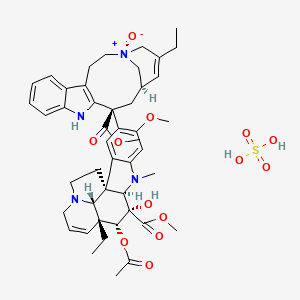

![molecular formula C8H15NO6 B583417 N-Acetyl-D-[15N]glucosamine CAS No. 478518-85-3](/img/structure/B583417.png)

N-Acetyl-D-[15N]glucosamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

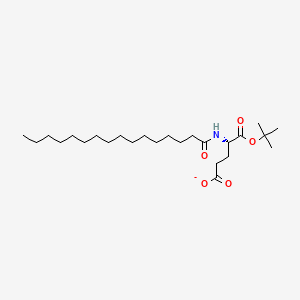

N-Acetyl-D-glucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . It is also the monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans .

Synthesis Analysis

A selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from GlcNAc as starting material without purification of intermediates has been reported . In addition, metabolic engineering of Escherichia coli for industrial production of glucosamine and N-acetylglucosamine has been explored .Molecular Structure Analysis

Molecular dynamics simulations and DFT calculations have been performed to demonstrate the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in solution phase . The interactions between NAG and solvent molecules were evaluated through spatial distribution function and radial distribution function, and the preferred conformations of NAG in aqueous solution were revealed by cluster analysis .Chemical Reactions Analysis

The interactions between NAG and solvent molecules were evaluated through spatial distribution function and radial distribution function, and the preferred conformations of NAG in aqueous solution were revealed by cluster analysis .Physical And Chemical Properties Analysis

The interactions between NAG and solvent molecules were evaluated through spatial distribution function and radial distribution function, and the preferred conformations of NAG in aqueous solution were revealed by cluster analysis .Scientific Research Applications

Organogelation

N-Acetyl-D-glucosamine derivatives have shown remarkable applications as molecular gelators . These derivatives can form gels in a series of polar solvents and aqueous mixtures . The hydrogen bonding capacity of the amido group in these derivatives plays a crucial role in gelation .

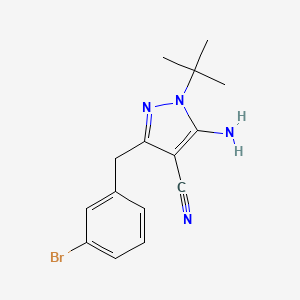

2. Inhibition of Human OGA and HexB Enzymes 2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones, synthesized from D-glucosamine, have been evaluated as inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexB) enzymes . These enzymes are pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .

Lectin Histochemistry

N-Acetyl-D-glucosamine is used as a sugar for competitive inhibition in lectin histochemistry . This technique is used to visualize and analyze the microscopic distribution of carbohydrate moieties in cells and tissues.

Cultivation of Borrelia burgdorferi Spirochetes

N-Acetyl-D-glucosamine is a component in Barbour-Stonner-Kelly (BSK) medium, which is used for cultivating Borrelia burgdorferi spirochetes strains . These strains are the causative agents of Lyme disease.

5. Inhibition Assay for Streptococcus pneumoniae Strains N-Acetyl-D-glucosamine is used as a component of binding buffer to suspend Streptococcus pneumoniae strains for inhibition assay . This assay examines the specificity of M-ficolin binding to S. pneumoniae strains.

Nutraceutical Agent

2-Acetamido-2-deoxy-D-glucose (N-acetyl-D-glucosamine) has been promoted as a treatment or as nutriceutical agents for patients with osteoarthritis and inflammatory bowel disease . It has a sweet taste that facilitates its use in daily consumption .

7. Inhibition of Cellular Glycosaminoglycan and Protein Synthesis Various N-acetyl-D-glucosamine analogs have been examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates . These analogs exhibit an inhibitory effect on D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs), without affecting L-[14C]leucine incorporation into total protein synthesis .

Mechanism of Action

Target of Action

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar moiety that is essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components . It is involved in glycoprotein metabolism, where glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue .

Mode of Action

The mechanism of action of GlcNAc in relieving arthritic pain and in the repair of cartilage is a matter of speculation . Comparable to phosphorylation, the addition or removal of GlcNAc is a means of activating or deactivating enzymes or transcription factors . In fact, O-GlcNAcylation and phosphorylation often compete for the same serine/threonine sites .

Biochemical Pathways

GlcNAc is synthesized through the hexosamine biosynthesis pathway (HBP), which is highly conserved across organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . As HBP utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP, endogenous nutrient/energy metabolites may be integrated to better suit internal growth and development, and external environmental stimuli .

Pharmacokinetics

The counter anion of the glucosamine salt (i.e., chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .

Result of Action

GlcNAc has been reported to be an inhibitor of elastase release from human polymorphonuclear leukocytes . It has been proposed as a treatment for autoimmune diseases and recent tests have claimed some success . Moreover, GlcNAc can strongly re-sensitize a tolerant population of E. coli to ampicillin .

Action Environment

The human gut microbiota is an important source of GlcNAc in serum, which can interact cooperatively with other metabolites associated with insulin resistance . Hyperglycemia increases O-GlcNAcylation, leading to insulin resistance . Increased O-GlcNAcylation due to hyperglycemia is evidently a dysfunctional form of O-GlcNAcylation .

Safety and Hazards

Future Directions

It is significant in several biological systems. It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . It is also the monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans .

properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-NNSMMOPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-[15N]glucosamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)

acetyl chloride](/img/structure/B583341.png)

![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)

![4h-[1,3,4]Thiadiazino[4,5-a]benzimidazole](/img/structure/B583351.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)

![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)